1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate is a chemical compound with the molecular formula C7H8O5S It is known for its unique structure, which includes a cyclohexadienone ring substituted with a methyl group and a sulfate ester
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate typically involves the reaction of 1-methyl-4-oxocyclohexa-2,5-dien-1-ol with sulfuric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired sulfate ester. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to cyclohexadienols.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfate ester group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include redox reactions and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate can be compared with similar compounds such as:
Cyclohexa-1,4-dienes: These compounds share the cyclohexadienone core but differ in their substituents and functional groups.
Quinones: Structurally related to the oxidized form of the compound, quinones have distinct redox properties.
Sulfate Esters: Other sulfate esters may have different organic backbones but share the sulfate functional group.
The uniqueness of this compound lies in its specific combination of a cyclohexadienone ring with a methyl group and a sulfate ester, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
94597-38-3 |
---|---|
Molekularformel |
C7H8O5S |
Molekulargewicht |
204.20 g/mol |
IUPAC-Name |
(1-methyl-4-oxocyclohexa-2,5-dien-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C7H8O5S/c1-7(12-13(9,10)11)4-2-6(8)3-5-7/h2-5H,1H3,(H,9,10,11) |
InChI-Schlüssel |
VPGAIODQJBKUFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(=O)C=C1)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.